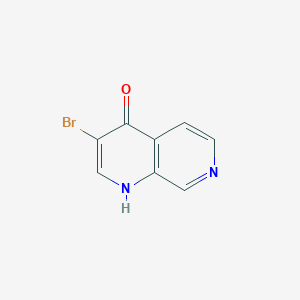

3-Bromo-1,7-naphthyridin-4-ol

Description

Overview of Naphthyridine Isomers and Structural Distinctions of 1,7-Naphthyridines

Naphthyridines are bicyclic heterocyclic compounds consisting of two fused pyridine (B92270) rings. They are isomeric with the general formula C₈H₆N₂. There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the rings: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). acs.orgresearchgate.net Each isomer possesses a unique arrangement of nitrogen atoms, which significantly influences its electronic distribution, chemical reactivity, and biological properties.

The 1,7-naphthyridine (B1217170) isomer, the focus of this article, is characterized by the placement of nitrogen atoms at positions 1 and 7. nih.gov This arrangement imparts a distinct electronic character compared to its other isomers. For instance, the 1,8-naphthyridine (B1210474) is well-known for its ability to act as a binucleating ligand in coordination chemistry due to the proximity of its nitrogen atoms. wikipedia.org In contrast, the nitrogen atoms in 1,7-naphthyridine are more separated, leading to different coordination geometries and reactivity patterns.

The structural distinctions between the isomers are fundamental to their chemistry. The position of the nitrogen atoms affects the electron density of the rings, influencing their susceptibility to electrophilic and nucleophilic attack. These differences are also reflected in their physical properties, such as melting points, which span a surprisingly wide range among the isomers. acs.org

Historical Context and Evolution of Research on Naphthyridine Derivatives

The study of naphthyridines dates back to the late 19th and early 20th centuries, though much of the early literature was hampered by structural uncertainties and confusing nomenclature. digitallibrary.co.in The first unsubstituted naphthyridines, specifically the 1,5-isomer, were synthesized in 1927 by adapting the Skraup quinoline (B57606) synthesis. mdpi.com It wasn't until 1936 that the term "naphthyridines" was indexed in Chemical Abstracts. mdpi.com

Early research focused on the fundamental synthesis and characterization of the different naphthyridine isomers. Over the decades, interest in naphthyridine derivatives has grown exponentially, largely driven by the discovery of their wide-ranging biological activities. researchgate.netnih.gov A significant milestone was the discovery of the antibacterial properties of nalidixic acid, a 1,8-naphthyridine derivative, in 1962. nih.govmdpi.com This discovery spurred extensive research into the medicinal applications of naphthyridines, leading to the development of numerous derivatives with antimicrobial, anticancer, and other therapeutic properties. google.comsphinxsai.commdpi.com

The evolution of synthetic methodologies has also played a crucial role in advancing naphthyridine research. Classical methods like the Skraup and Friedländer reactions have been supplemented by modern synthetic techniques, including metal-catalyzed cross-coupling reactions, which allow for the efficient and regioselective functionalization of the naphthyridine core. researchgate.netnih.govacs.org These advancements have enabled the synthesis of a vast array of complex naphthyridine derivatives for various applications.

Positioning of 3-Bromo-1,7-naphthyridin-4-ol within Contemporary Heterocyclic Chemistry Research

This compound is a key intermediate in the synthesis of more complex 1,7-naphthyridine derivatives. chemsrc.comchemsrc.com Its structure, featuring both a bromine atom and a hydroxyl group, makes it a versatile building block. The bromine atom, a good leaving group, allows for the introduction of various functional groups through nucleophilic substitution or cross-coupling reactions. mdpi.com The hydroxyl group can be converted to other functionalities or participate in condensation reactions.

In contemporary research, halogenated and hydroxylated naphthyridines are highly valued for their potential in medicinal chemistry and materials science. mdpi.comnih.gov The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of compounds with potential biological activity. For example, various 1,7-naphthyridine derivatives have been investigated as potent inhibitors of specific enzymes, such as PDE5 and p38 MAP kinase, and as potential therapeutic agents for a range of diseases. nih.govacs.orgresearchgate.net

The development of efficient synthetic routes to compounds like this compound is an active area of research. The ability to selectively introduce substituents at specific positions on the naphthyridine ring is crucial for structure-activity relationship studies and the optimization of desired properties.

Research Gaps and Future Directions in the Study of the 1,7-Naphthyridine System

Despite significant progress, there are still research gaps and opportunities for future exploration in the chemistry of 1,7-naphthyridines. While the synthesis and biological activities of 1,8-naphthyridines have been extensively studied, the other isomers, including 1,7-naphthyridine, have received comparatively less attention. digitallibrary.co.insphinxsai.com

Future research could focus on several key areas:

Development of Novel Synthetic Methodologies: There is a continuing need for more efficient, selective, and environmentally friendly methods for the synthesis and functionalization of the 1,7-naphthyridine scaffold. sphinxsai.com

Exploration of Biological Activities: A systematic investigation of the biological properties of a wider range of 1,7-naphthyridine derivatives is warranted. This could lead to the discovery of new therapeutic agents with novel mechanisms of action. google.comtandfonline.com

Materials Science Applications: The unique electronic and photophysical properties of naphthyridines suggest their potential use in the development of new materials, such as organic light-emitting diodes (OLEDs), sensors, and catalysts. mdpi.comdiva-portal.org Further research into the material properties of 1,7-naphthyridine derivatives could open up new avenues of application.

Computational Studies: Theoretical and computational studies can provide valuable insights into the structure, reactivity, and properties of 1,7-naphthyridine derivatives, guiding the design and synthesis of new compounds with desired characteristics. oup.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 53454-34-5 |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

Source: chemsrc.com

Table 2: Isomers of Naphthyridine

| Isomer | Nitrogen Positions |

| 1,5-Naphthyridine (B1222797) | 1, 5 |

| 1,6-Naphthyridine (B1220473) | 1, 6 |

| 1,7-Naphthyridine | 1, 7 |

| 1,8-Naphthyridine | 1, 8 |

| 2,6-Naphthyridine | 2, 6 |

| 2,7-Naphthyridine | 2, 7 |

Source: acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-1,7-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-11-7-4-10-2-1-5(7)8(6)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISLSYOJOUTPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)C(=CN2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 1,7 Naphthyridin 4 Ol and Analogous Naphthyridine Systems

Foundational Strategies for Naphthyridine Ring Construction

The creation of the bicyclic naphthyridine structure is typically achieved through cyclization reactions that form one of the pyridine (B92270) rings onto a pre-existing pyridine substrate. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Cyclization reactions are the cornerstone of naphthyridine synthesis, with several classical named reactions being adapted from quinoline (B57606) chemistry to suit the electron-deficient nature of pyridine precursors.

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for the preparation of naphthyridines by reacting an aminopyridine with glycerol, typically in the presence of sulfuric acid and an oxidizing agent. nih.govacs.org Due to the often-violent nature of the traditional reaction, several modifications have been developed to improve safety, yields, and reproducibility. acs.org These modifications often involve changing the oxidizing agent. For instance, using m-NO2PhSO3Na as an oxidant has been shown to provide higher and more reproducible yields (45-50%) for the synthesis of 1,5-naphthyridines compared to iodine. mdpi.com Another effective reagent is "sulfo-mix," a mixture of nitrobenzenesulfonic acid and sulfuric acid, which minimizes side product formation and facilitates easier isolation of the naphthyridine product. thieme-connect.de

Table 1: Comparison of Oxidizing Agents in Modified Skraup Reactions for Naphthyridine Synthesis

| Aminopyridine Reactant | Key Reagents | Oxidizing Agent | Product Isomer | Yield | Reference |

|---|---|---|---|---|---|

| 3-Aminopyridine (B143674) | Glycerol, Dioxane/Water | Iodine | 1,5-Naphthyridine (B1222797) | Good | nih.govmdpi.com |

| 3-Aminopyridine | Glycerol | m-NO2PhSO3Na | 1,5-Naphthyridine | 45-50% | mdpi.com |

| 4-Aminopyridine | Glycerol, Water | "Sulfo-mix" | 1,6-Naphthyridine (B1220473) | 40% | thieme-connect.de |

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxy-substituted naphthyridines, which are tautomers of naphthyridin-4-ones. wikipedia.org This makes it particularly relevant for the synthesis of compounds like 3-Bromo-1,7-naphthyridin-4-ol. The process involves two main steps: the condensation of an aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization of the resulting intermediate. mdpi.comwikipedia.org The cyclization is a 6-electron process that forms the second pyridine ring. wikipedia.org The reaction is effective for anilines and aminopyridines, though the regioselectivity of the cyclization can be influenced by substituents on the pyridine ring. d-nb.info A recent synthesis of 8-bromo-1,7-naphthyridin-4(1H)-one, a close analog of the target compound, was achieved through high-dilution thermolysis of a ylidene precursor derived from 3-amino-4-bromopyridine, demonstrating the applicability of this cyclization strategy to the 1,7-naphthyridine (B1217170) skeleton. nih.gov

Table 2: Examples of the Gould-Jacobs Reaction in Naphthyridine Synthesis

| Aminopyridine Reactant | Malonic Ester Derivative | Cyclization Condition | Product | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Heat | 4-Hydroxy-1,5-naphthyridine | mdpi.com |

| 3-Amino-2-methylpyridine | Diethyl (ethoxymethylene)malonate | Refluxing diphenyl ether | Ethyl 8-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | d-nb.info |

Similar to the Gould-Jacobs reaction, the Conrad-Limpach synthesis provides access to 4-hydroxynaphthyridines (naphthyridin-4-ones) but utilizes β-ketoesters as the carbonyl component. wikipedia.orgjptcp.com The reaction proceeds through the thermal condensation of an arylamine (or aminopyridine) with a β-ketoester to form an intermediate Schiff base or enamine, which is then cyclized at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline (B1666331) or naphthyridine product. wikipedia.orgdrugfuture.comsynarchive.com The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org This method directly installs the hydroxyl group at the C4 position, making it a direct route to the core structure of the target compound.

Table 3: General Scheme of the Conrad-Limpach Reaction

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|

Electrocyclic reactions are a class of pericyclic rearrangements where a pi-bond is converted into a sigma-bond to form a ring. wikipedia.org This strategy has been applied to naphthyridine synthesis. One such approach involves an aza-Wittig reaction followed by an electrocyclic ring closure. researchgate.net In this method, an iminophosphorane derived from a substituted aminopyridine reacts with a heterocumulene like an aromatic isocyanate. This sequence leads to an intermediate that undergoes a 6-pi electrocyclic ring closure to form the fused 1,8-naphthyridine (B1210474) ring system. researchgate.net The thermal cyclization step in the Gould-Jacobs reaction can also be considered a form of electrocyclization. d-nb.info These methods often proceed in a concerted fashion, and the stereochemistry of the product is dictated by the principles of orbital symmetry. wikipedia.orgmasterorganicchemistry.com

Table 4: Aza-Wittig/Electrocyclic Ring Closure for 1,8-Naphthyridine Synthesis

| Iminophosphorane Precursor | Heterocumulene | Process | Product | Reference |

|---|

The aza-Diels-Alder reaction is a powerful tool for constructing nitrogen-containing six-membered rings, making it suitable for naphthyridine synthesis. wikipedia.org In this [4+2] cycloaddition, the nitrogen atom can be part of either the diene or the dienophile. wikipedia.org The Povarov reaction, a specific type of aza-Diels-Alder reaction, has been used to synthesize tetrahydro-1,5-naphthyridine derivatives. nih.gov This reaction involves the Lewis acid-catalyzed cycloaddition between an N-(3-pyridyl)aldimine (the aza-diene) and an alkene like styrene. nih.govresearchgate.net The resulting tetrahydro-naphthyridines can subsequently be aromatized to yield the final naphthyridine product. nih.gov The reaction often proceeds with high regio- and stereoselectivity. nih.govresearchgate.net

Table 5: Aza-Diels-Alder (Povarov) Reaction for Tetrahydro-1,5-naphthyridine Synthesis

| Aza-Diene | Dienophile | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| N-(3-pyridyl)aldimines | Styrenes | Lewis Acid (e.g., BF3·Et2O) | Tetrahydro-1,5-naphthyridines | nih.govresearchgate.net |

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the derivatization of heterocyclic cores like naphthyridine. While specific literature on this compound is scarce, the principles of these reactions can be understood from their applications on analogous naphthyridine systems.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a versatile method for C-C bond formation. wikipedia.orgdrugfuture.comorganic-chemistry.org While direct applications on the 1,7-naphthyridine core are not extensively documented, its use in the synthesis of other naphthyridine isomers, such as 1,5-naphthyridines, highlights its potential. For instance, a 1,5-naphthyridine derivative has been prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) and methyl acrylate (B77674) in a process involving an initial Heck reaction followed by cyclization. nih.gov This approach, where the naphthyridine ring is constructed via a Heck coupling, demonstrates the reaction's utility in building the core structure itself. nih.gov

The general mechanism of the Heck reaction involves the oxidative addition of the halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org The reaction conditions, including the choice of palladium source, ligand, and base, are critical for achieving high yields and selectivity. organic-chemistry.org

Table 1: Representative Heck Reaction Conditions for Naphthyridine Synthesis Data based on analogous reactions in the literature.

| Aryl Halide/Precursor | Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromo-6-fluoropyridin-3-amine | Methyl acrylate | Pd(OAc)₂ | P(t-Bu)₃ | N,N-dicyclohexylmethylamine | Cumene | 150 | Good | nih.gov |

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org Its application in naphthyridine chemistry has been demonstrated in the synthesis of the 1,5-naphthyridine ring system. For example, a chloronitropyridine was reacted with tributyl(1-ethoxyvinyl)tin, which after several steps, resulted in the formation of the 1,5-naphthyridine ring in good yield. nih.gov

The catalytic cycle of the Stille reaction typically proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage is the stability of the organostannane reagents to air and moisture, although their toxicity is a notable drawback. organic-chemistry.orgwikipedia.org

Table 2: Stille Cross-Coupling Conditions in Naphthyridine Synthesis Data based on analogous reactions in the literature.

| Halide | Organostannane | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Chloronitropyridine | Tributyl(1-ethoxyvinyl)tin | Not specified | Not specified | Not specified | Good | nih.gov |

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand, which facilitates the catalytic cycle. wikipedia.orgnih.gov Strong, non-nucleophilic bases such as sodium tert-butoxide are typically required. nih.gov

Table 3: Buchwald-Hartwig Amination Conditions for Naphthyridine Derivatives Data based on analogous reactions in the literature.

| Bromo-Naphthyridine | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 3-Bromo-1,8-naphthyridin-2(1H)-one | Functionalized anilines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | High | researchgate.net |

The Suzuki-Miyaura coupling reaction, which pairs an organoboron species with an organic halide or triflate, is one of the most widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds. nih.gov Its application in the functionalization of naphthyridines is well-established. For example, the Suzuki-Miyaura reaction has been employed in the synthesis of 7,8-diarylflavones from a dihalogenated 1,5-naphthyridine precursor. youtube.com Similarly, this reaction has been used to prepare a variety of heterobiaryl compounds from heteroaryl halides and potassium aryltrifluoroborates. researchgate.net A key step in the synthesis of canthin-4-ones involved the Suzuki-Miyaura coupling of 8-bromo-1,5-naphthyridin-4(1H)-one with commercially available 2-chlorophenylboronic acids. nih.gov

The reaction is valued for its mild conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. nih.govnih.gov

Table 4: Suzuki-Miyaura Coupling Conditions for Naphthyridine Derivatives Data based on analogous reactions in the literature.

| Bromo-Naphthyridine | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 8-Bromo-1,5-naphthyridin-4(1H)-one | 2-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 35-89 | nih.gov |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | High | researchgate.net |

Targeted Synthesis of Halogenated and Hydroxylated Naphthyridines

The synthesis of specifically substituted naphthyridines, such as those bearing both halogen and hydroxyl groups, requires regioselective methodologies.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the electrophilic bromination of aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org It is particularly effective for brominating electron-rich systems. wikipedia.org The 1,7-naphthyridin-4-ol scaffold can be considered an activated system for electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. Therefore, direct bromination with NBS is a plausible method for the synthesis of this compound.

The regioselectivity of the bromination would be directed by the existing substituents on the naphthyridine ring. In many heterocyclic systems, electrophilic substitution occurs at positions ortho or para to activating groups. nih.gov For 1,7-naphthyridin-4-ol, the position C3 is ortho to the hydroxyl group, making it a likely site for electrophilic attack by the bromine species generated from NBS. The reaction conditions, such as the solvent and the presence of any catalysts, can influence the outcome of the bromination. nih.gov For instance, bromination of electron-rich aromatic compounds with NBS in DMF often shows high para-selectivity. wikipedia.org

While a specific protocol for the bromination of 1,7-naphthyridin-4-ol is not detailed in the literature, general conditions for the bromination of activated heterocycles with NBS can be inferred.

Table 5: General Conditions for Electrophilic Bromination with NBS Data based on general procedures for analogous compounds.

| Substrate | Brominating Agent | Solvent | Catalyst | Temp. (°C) | Outcome | Reference |

|---|---|---|---|---|---|---|

| Electron-rich heterocycle | NBS | DMF | None | RT | High para-selectivity | wikipedia.org |

| Activated aromatic compound | NBS | Tetrabutylammonium (B224687) bromide | Montmorillonite K-10 clay | Varies | Regioselective bromination | organic-chemistry.org |

Strategies for Incorporating Hydroxyl Moieties

The introduction of a hydroxyl group at the C4 position of the 1,7-naphthyridine ring is often an integral part of the primary cyclization strategy, as seen in the Gould-Jacobs reaction, which directly yields a 4-hydroxynaphthyridine derivative. mdpi.comwikipedia.org In this reaction, the carbonyl group of the malonic ester derivative serves as the precursor to the hydroxyl group in the final product through keto-enol tautomerism of the initially formed 4-oxo intermediate. wikipedia.org

Alternative methods for introducing hydroxyl groups into heterocyclic systems exist, although they may be less direct for achieving a 4-hydroxynaphthyridine structure. These can include oxidation of a suitable precursor or nucleophilic substitution of a leaving group, such as a halogen, at the desired position. However, for the specific case of 4-hydroxynaphthyridines, the cyclization approach is generally more efficient.

Regioselective Alkylation in the Context of 4-Hydroxynaphthyridines

The 4-hydroxynaphthyridine core of this compound possesses a hydroxyl group that can potentially undergo alkylation. The regioselectivity of this reaction, i.e., whether alkylation occurs on the oxygen or the ring nitrogen, is influenced by several factors, including the choice of base, solvent, and alkylating agent.

In many heterocyclic systems containing a hydroxyl group adjacent to a ring nitrogen, O-alkylation and N-alkylation are competing processes. The outcome often depends on the reaction conditions. For instance, in related heterocyclic compounds, the use of a strong base in a non-polar solvent tends to favor N-alkylation, while a weaker base in a polar solvent may favor O-alkylation. The specific electronic properties of the 1,7-naphthyridine ring system will also play a crucial role in determining the regioselectivity of alkylation.

Scalable Synthesis and Process Optimization for this compound Precursors

The scalable synthesis of this compound would heavily rely on the efficient and cost-effective production of its key precursors. A likely precursor is a substituted 3-aminopyridine. The industrial production of such pyridines often involves multi-step syntheses.

One common approach to substituted aminopyridines is through the reduction of a corresponding nitropyridine. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). Another route involves the Hofmann rearrangement of a pyridine carboxamide. The choice of synthetic route for a specific substituted 3-aminopyridine on a large scale would be dictated by factors such as the availability and cost of starting materials, reaction yields, and the ease of purification.

Process optimization for the synthesis of this compound would focus on several key aspects of the Gould-Jacobs reaction or a similar cyclization process. This includes optimizing the reaction temperature, time, and solvent for the cyclization step to maximize the yield and minimize the formation of byproducts. ablelab.eu Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields in some Gould-Jacobs reactions. ablelab.eu The choice of the condensing agent and the conditions for the initial condensation step would also be critical for an efficient process.

| Parameter | Condition | Expected Outcome |

| Reaction Temperature | 250-300 °C (thermal) or microwave irradiation | Higher temperatures can increase reaction rate but may also lead to degradation. Microwave heating can offer better control and reduced reaction times. ablelab.eu |

| Solvent | High-boiling point solvents like Dowtherm A or solvent-free | Facilitates the high temperatures required for cyclization. |

| Catalyst | Typically acid or base-catalyzed for condensation | Can influence the rate and yield of the initial condensation step. |

Purification and Characterization Techniques in Naphthyridine Synthesis Research

The purification of this compound and related naphthyridine derivatives is crucial to obtain a product of high purity. Common purification techniques employed in the synthesis of such heterocyclic compounds include:

Crystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is critical for obtaining high-purity crystals.

Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption on a stationary phase, such as silica (B1680970) gel. rsc.org

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the purification of small to moderate quantities of a compound with high purity. nih.gov

Once purified, the structural characterization of this compound is carried out using a combination of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure. rsc.orgrsc.orgtandfonline.comresearchgate.netmdpi.commdpi.commdpi.com The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound. tandfonline.comresearchgate.netcapes.gov.brnih.gov High-resolution mass spectrometry (HRMS) can provide a very accurate molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and aromatic C-H bonds. mdpi.comnih.gov

Elemental Analysis: This provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in the compound, which can be used to confirm the empirical formula. rsc.orgtandfonline.commdpi.com

| Technique | Information Obtained |

| 1H NMR | Number and environment of hydrogen atoms. |

| 13C NMR | Number and environment of carbon atoms. rsc.orgrsc.orgtandfonline.comresearchgate.netmdpi.commdpi.commdpi.com |

| Mass Spectrometry | Molecular weight and fragmentation pattern. tandfonline.comresearchgate.netcapes.gov.brnih.gov |

| IR Spectroscopy | Presence of functional groups. mdpi.comnih.gov |

| Elemental Analysis | Elemental composition and empirical formula. rsc.orgtandfonline.commdpi.com |

Computational Chemistry and Spectroscopic Investigations of 3 Bromo 1,7 Naphthyridin 4 Ol

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in understanding the intricacies of chemical reactions at a molecular level. For 3-bromo-1,7-naphthyridin-4-ol, these methods shed light on reaction pathways and the subtle interactions that govern reaction efficiency.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study the synthesis mechanisms of various naphthyridine derivatives. researchgate.net While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on related compounds. For instance, the synthesis of 1,5-naphthyridine (B1222797) derivatives has been investigated using a combination of experimental and computational methods, suggesting a stepwise [4+2]-cycloaddition mechanism. nih.gov Such studies typically involve calculating the energies of reactants, transition states, and products to map out the most favorable reaction pathway. The presence of the bromine atom and the hydroxyl group on the 1,7-naphthyridine (B1217170) scaffold would be expected to influence the electron distribution and, consequently, the activation energies of potential reaction pathways.

Global reactivity descriptors derived from DFT calculations, such as HOMO-LUMO energy gaps, can also provide insights into the reactivity of the molecule. tandfonline.com

Understanding the Role of Hydrogen Bonding in Reaction Efficiency

Hydrogen bonding plays a crucial role in directing the stereochemistry and enhancing the efficiency of many chemical reactions. In the context of this compound, the hydroxyl group and the nitrogen atoms of the naphthyridine core are capable of participating in hydrogen bonding, both intramolecularly and intermolecularly with solvents or reagents.

Studies on related heterocyclic systems have demonstrated that hydrogen bonds with a catalyst can be pivotal in facilitating a reaction. For example, in the Friedländer reaction for the synthesis of 1,8-naphthyridines, density functional theory (DFT) and noncovalent interaction (NCI) plot index analysis have confirmed that hydrogen bonds with an ionic liquid catalyst are key to the reaction's success. acs.org Similarly, the formation of zwitterionic species in other naphthyridine derivatives has been observed in hydrogen bond donor solvents, indicating solvent assistance in proton transference. It is therefore highly probable that hydrogen bonding significantly influences the reaction efficiency in the synthesis and subsequent reactions of this compound by stabilizing transition states and orienting reactants.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific molecular docking studies for this compound are not widely reported, research on analogous 1,7-naphthyridine derivatives highlights their potential as inhibitors of various enzymes, including kinases. nih.gov For example, a study on 1,7-naphthyridine analogues as inhibitors of PIP4K2A, a lipid kinase implicated in cancer, employed molecular docking to understand the binding interactions. nih.gov This study revealed that hydrogen bonding, pi-pi interactions, and pi-cation interactions were crucial for the binding of the inhibitors to the receptor. nih.gov Given its structural features, this compound could potentially form similar interactions with the active sites of protein kinases or other enzymes. nih.gov The hydroxyl group can act as a hydrogen bond donor or acceptor, the naphthyridine ring can participate in pi-stacking, and the bromine atom could be involved in halogen bonding.

Below is a hypothetical data table illustrating the kind of results a molecular docking study of this compound with a protein kinase might yield.

| Parameter | Value |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | -OH group with MET793; N7 with LYS745 |

| Pi-Pi Stacking Interactions | Naphthyridine ring with PHE856 |

| Halogen Bond Interactions | Br atom with backbone carbonyl of GLY796 |

Theoretical Predictions of Chemical Reactivity and Selectivity

Theoretical calculations can predict the most likely sites for chemical reactions on a molecule. For aromatic and heteroaromatic systems like this compound, predicting the regioselectivity of electrophilic substitution is of particular interest.

The reactivity and selectivity of naphthyridines are influenced by the positions of the nitrogen atoms, which are electron-withdrawing and deactivate the ring towards electrophilic attack, and by the nature of any substituents. The hydroxyl group at the 4-position is an activating group and an ortho-, para-director. The bromine atom at the 3-position is a deactivating group but also an ortho-, para-director. The interplay of these electronic effects, along with the inherent reactivity of the 1,7-naphthyridine nucleus, will determine the outcome of chemical reactions.

Halogen displacement reactions are also common in halogeno-1,7-naphthyridines. clockss.org Computational studies using reactivity indices such as super delocalizability and frontier orbital density can be employed to predict the most susceptible positions for nucleophilic attack. clockss.org For electrophilic aromatic substitution, theoretical analysis of the stability of the intermediate sigma complexes (arenium ions) can predict the most likely site of substitution. nih.gov Generally, positions that allow for resonance stabilization of the positive charge without involving the electron-deficient nitrogen atoms are favored.

Spectroscopic Analysis in Elucidating Molecular Structure and Conformation

Spectroscopic techniques are indispensable for the structural characterization of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be used to confirm the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each of the aromatic protons on the naphthyridine ring system. The chemical shifts and coupling constants would be diagnostic for their relative positions. The proton of the hydroxyl group may appear as a broad singlet, and its chemical shift could be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the attached atoms and their position within the heterocyclic ring. For example, the carbon bearing the bromine atom (C3) and the carbon attached to the hydroxyl group (C4) would have characteristic chemical shifts.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern in the mass spectrum, providing strong evidence for the presence of a single bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Absorptions in the aromatic region (around 1500-1600 cm⁻¹) would correspond to the C=C and C=N stretching vibrations of the naphthyridine ring.

Below is a table of expected spectroscopic data for this compound.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5 (s, 1H, OH), ~8.5-7.0 (m, 4H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): Signals in the aromatic region (~160-110 ppm), with specific shifts for C-Br and C-OH |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ at 224.96 and 226.96 (isotopic pattern for Br) |

| Infrared (KBr, cm⁻¹) | ν: ~3400 (br, O-H), ~1610, 1580 (C=C, C=N) |

Structure Activity Relationship Sar Studies of 1,7 Naphthyridine Derivatives As Chemical Probes

General Principles of Naphthyridine SAR and Scaffold Optimization

The biological activity of naphthyridine derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies aim to identify which molecular features are essential for activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetics. nih.govresearchgate.net For instance, in the development of 1,7-naphthyridine (B1217170) analogues as inhibitors of the lipid kinase PIP4K2A, quantitative structure-activity relationship (QSAR) models have been developed to predict inhibitory activity based on molecular descriptors. nih.gov These models help in understanding the structural requirements for potent inhibition and guide the synthesis of new, more effective compounds. nih.gov

Scaffold optimization often involves exploring substitutions at various positions of the naphthyridine ring system. For example, studies on 1,7-naphthyridine derivatives as fibroblast growth factor receptor (FGFR) kinase inhibitors involved initial hit optimization to enhance potency and ADME (absorption, distribution, metabolism, and excretion) properties. aacrjournals.org This led to the identification of compounds with nanomolar affinity for the target enzymes. aacrjournals.org Similarly, research into 1,8-naphthyridine-based cannabinoid receptor ligands showed that substituents at positions 1 and 3 were critical for affinity and selectivity. nih.gov While a different isomer, this highlights the general principle that specific substitution patterns on the naphthyridine core dictate biological outcomes. Optimization strategies often involve balancing potency with other drug-like properties, such as minimizing affinity for off-targets like the hERG potassium channel to avoid cardiotoxicity. researchgate.net

Impact of Halogenation (Bromine) on Biological and Chemical Activity

Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to modulate the biological and chemical properties of a lead compound. The introduction of a bromine atom can influence a molecule's lipophilicity, electronic properties, and metabolic stability, which in turn affects its biological activity. mdpi.com In the context of naphthyridine derivatives, halogenation has been shown to enhance antimicrobial activity. nih.gov

For example, studies on 7-methyl-1,8-naphthyridinone derivatives revealed that the introduction of a bromine atom at the C-6 position enhanced antibacterial activity against Bacillus subtilis. nih.gov This effect is often attributed to the ability of the halogen to form halogen bonds, which are specific non-covalent interactions that can influence drug-receptor binding. Furthermore, the electron-withdrawing nature of bromine can alter the charge distribution within the naphthyridine ring system, potentially affecting interactions with biological targets. Quantitative structure-activity relationship (QSAR) analyses of other heterocyclic compounds, such as pyrroledione derivatives, have also indicated that steric and electrostatic interactions, which can be modified by halogenation, are primarily responsible for the ligand-enzyme interaction. The presence of bromine on the 3-Bromo-1,7-naphthyridin-4-ol scaffold is therefore expected to significantly influence its interaction with biological targets.

Influence of Hydroxyl Group Position and Tautomerism on Activity

The position of a hydroxyl group on a heterocyclic scaffold can profoundly impact its biological activity by influencing factors such as hydrogen bonding capability, acidity, and the potential for tautomerism. nih.govrsc.org In a series of 8-hydroxy-1,6-naphthyridines investigated for antileishmanial activity, the phenolic hydroxyl group was found to be a key feature for antiparasitic activity. nih.gov Removal or methylation of this hydroxyl group led to a significant loss of potency, highlighting its importance in forming a crucial acceptor-donor-acceptor binding motif. nih.gov This suggests that the 4-hydroxyl group in this compound is likely a critical determinant of its biological profile, acting as a key hydrogen bond donor or acceptor in interactions with target proteins. nih.govnih.gov

Furthermore, hydroxy-substituted nitrogen heterocycles like 1,7-naphthyridin-4-ol can exist in different tautomeric forms, most commonly the enol (-OH) and keto (=O) forms. nih.govfrontiersin.org This tautomeric equilibrium can be influenced by the solvent and the electronic nature of other substituents on the ring. frontiersin.orgnih.gov The different tautomers present distinct pharmacophoric features, which can lead to differential binding to a biological target. nih.gov For instance, trapping the phenolic OH as a carbonyl (the keto form) in the 1,6-naphthyridine (B1220473) series resulted in a complete loss of antiparasitic activity. nih.gov This indicates that the enol form was the active species. Therefore, understanding and controlling the tautomeric preference of this compound is essential for optimizing its biological activity, as one tautomer may be significantly more active than the other. nih.govresearchgate.net

SAR of Substituents on the Naphthyridine Core

The biological activity of the 1,7-naphthyridine scaffold can be finely tuned by introducing various substituents at different positions. The specific nature and location of these substituents dictate the compound's potency and selectivity for its biological target.

For instance, in the pursuit of potent p38 MAP kinase inhibitors, SAR studies on 1,7-naphthyridine 1-oxides revealed that the N-oxide oxygen was essential for activity and selectivity against other kinases. nih.gov This highlights how modification of the core heteroatoms themselves can be a powerful strategy. In another study focused on antileishmanial agents, exploration of the naphthyridine core showed that deleting the N-1 nitrogen atom resulted in a loss of antiparasitic activity. nih.gov

The following table summarizes key SAR findings for substituents on the naphthyridine core from various studies.

| Position | Substituent Type | Impact on Activity | Target/Application | Reference |

| N-1 | Deletion | Loss of antiparasitic activity | Antileishmanial | nih.gov |

| Position 3 | Carboxamide group | Important for cannabinoid receptor binding | CB2 Receptor Ligands | nih.gov |

| Position 6 | Bromine | Enhanced antibacterial activity | Antibacterial (DNA Gyrase) | nih.gov |

| Position 7 | Piperazine ring | Essential for strong antiprotozoal activity | Antiprotozoal | mdpi.com |

| Position 8 | Hydroxyl group | Essential for antiparasitic activity | Antileishmanial | nih.gov |

These examples demonstrate that even subtle changes to the substitution pattern on the naphthyridine ring can lead to significant changes in biological function. The development of effective 1,7-naphthyridine-based chemical probes, therefore, requires a systematic exploration of substituents around the core.

Design Strategies for Modulating Activity through Structural Modifications

The rational design of novel 1,7-naphthyridine derivatives with tailored biological activities relies on several medicinal chemistry strategies aimed at modulating their properties through precise structural modifications. mdpi.com

One key strategy is scaffold simplification and fragment-based design , where complex structures are simplified to a core scaffold that retains activity but is easier to synthesize and optimize. mdpi.com This allows for the rapid generation of analogues to explore the SAR. For instance, in the development of antileishmanial compounds, a switch from a triazole substituent to a bioisosteric amide allowed for a more straightforward synthesis of analogues to probe the SAR of the naphthyridine core. nih.gov

Another powerful approach is structure-based drug design , which utilizes knowledge of the three-dimensional structure of the target protein to guide the design of inhibitors. Molecular docking studies, for example, have been used to understand the binding interactions of 1,7-naphthyridine analogues with the PIP4K2A kinase. nih.gov These studies revealed that hydrogen bonding and pi-pi interactions were crucial for binding, providing a roadmap for designing new derivatives with improved affinity. nih.gov

Furthermore, bioisosteric replacement is a common tactic. This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. As mentioned, replacing a triazole with an amide in a series of naphthyridines had a limited effect on potency but facilitated further synthetic exploration. nih.gov These design strategies, often used in combination, are instrumental in the iterative process of optimizing lead compounds based on the 1,7-naphthyridine scaffold.

Exploration of Non Clinical Research Applications and Mechanistic Studies

Role as Chemical Probes in Biochemical Research

Chemical probes are essential tools for dissecting biological pathways and validating potential drug targets. The 1,7-naphthyridine (B1217170) scaffold, from which 3-Bromo-1,7-naphthyridin-4-ol is derived, has been utilized in the development of such probes.

The systematic modification of a core scaffold is a cornerstone of medicinal chemistry, aimed at understanding how structural changes influence biological activity. This compound serves as a valuable starting material for generating analogues to probe structure-activity relationships (SAR). By reacting the bromo and hydroxyl functionalities, a variety of substituents can be introduced. The resulting compounds can then be screened against a panel of biological targets to build a comprehensive understanding of how different chemical features on the 1,7-naphthyridine scaffold contribute to activity, selectivity, and physicochemical properties. This approach is crucial for designing molecules with improved potency and specificity, not just for a single target but across various biological systems.

Development of the 1,7-Naphthyridine Scaffold in Medicinal Chemistry Research (excluding direct clinical applications)

The 1,7-naphthyridine scaffold is a subject of ongoing research in medicinal chemistry, with several studies exploring the preclinical potential of its derivatives in various disease models.

The fight against malaria, a disease caused by Plasmodium parasites, is continually challenged by the emergence of drug-resistant strains. nih.gov The naphthyridine core has been investigated as a potential source of new antimalarial agents. While specific antimalarial data for 1,7-naphthyridine analogues is limited, studies on other isomers, such as 1,5-naphthyridines, have shown promise. These investigations provide a rationale for exploring the 1,7-naphthyridine scaffold for similar activity. The general approach involves modifying the core structure to optimize its interaction with parasitic targets, which may include enzymes or other essential proteins.

| Naphthyridine Analogue | Parasite Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Primaquine Analogue (Naphthyridine-based) | Plasmodium falciparum (in vitro) | IC50 | Data not specified | nih.gov |

| Tafenoquine (Primaquine analogue) | Plasmodium vivax | Radical Cure | Under development | nih.gov |

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The naphthyridine scaffold has a well-established history in this area, with the 1,8-naphthyridine (B1210474) derivative, nalidixic acid, being a notable example. nih.gov However, a comprehensive review of the antimicrobial activity of naphthyridine derivatives has stated that, to date, no 1,7-naphthyridine derivative has been reported to exhibit significant antimicrobial activity. nih.gov This highlights a potential area for future research, where synthetic efforts could be directed towards exploring the untapped potential of the 1,7-naphthyridine scaffold in this therapeutic area.

| Naphthyridine Derivative Isomer | Reported Activity | Reference |

|---|---|---|

| 1,8-Naphthyridine | Broad antibacterial activity (e.g., Nalidixic acid) | nih.gov |

| 1,7-Naphthyridine | No significant antimicrobial activity reported to date | nih.gov |

Chronic inflammation and pain are major health concerns, and the development of new anti-inflammatory and analgesic agents is an active area of research. Studies on certain naphthyridine alkaloids have demonstrated anti-inflammatory properties. For instance, alopecuroides B and C, which are 1,6-naphthyridine (B1220473) alkaloid dimers, have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. nih.gov While these findings are not specific to the 1,7-naphthyridine scaffold, they provide a basis for investigating this isomer for similar activities. The structural features of this compound could be exploited to synthesize a range of derivatives for evaluation in preclinical models of inflammation and pain. nih.govnih.gov

| Naphthyridine Analogue | Model | Finding | Reference |

|---|---|---|---|

| Alopecuroide B | LPS-induced RAW 264.7 cells | Reduced TNF-α (50.05%) and IL-6 (52.87%) levels | nih.gov |

| Alopecuroide C | LPS-induced RAW 264.7 cells | Reduced TNF-α (49.59%) and IL-6 (73.90%) levels | nih.gov |

Antiviral and Anti-HIV Research on Naphthyridine Compounds

The naphthyridine core is a key pharmacophore in the development of antiviral agents. researchgate.net Studies have demonstrated the efficacy of various naphthyridine analogs against a spectrum of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV). researchgate.net

In the realm of anti-HIV research, certain 1,6-naphthyridone and 1,8-naphthyridone derivatives have shown significant promise. nih.gov One of the key mechanisms of action for these compounds is the inhibition of Tat-mediated transcription, a critical process for HIV replication. nih.gov By targeting this pathway, these naphthyridine derivatives can effectively suppress viral proliferation in acutely, chronically, and latently infected cells. For instance, the 1,6-naphthyridone derivative NM13, which combines the naphthyridone nucleus with a C7 benzothiazolpiperazine group, has demonstrated potent and highly selective anti-HIV activity. nih.gov

Furthermore, research into 1,6-naphthyridine derivatives has identified compounds with potent activity against HCMV. nih.govresearchgate.net One such derivative, designated as compound A1, exhibited a 50% inhibitory concentration (IC₅₀) that was 39- to 223-fold lower than that of the established antiviral drug ganciclovir. nih.govresearchgate.net Notably, these naphthyridine compounds remained effective against ganciclovir-resistant strains of HCMV, suggesting a novel mechanism of action. nih.govresearchgate.net

| Compound Class | Virus Target | Mechanism of Action | Reference |

| 1,6-Naphthyridone | HIV | Inhibition of Tat-mediated transcription | nih.gov |

| 1,8-Naphthyridone | HIV | Inhibition of Tat-mediated transcription | |

| 1,6-Naphthyridine | HCMV, HSV-1, HSV-2 | Affects early and late stages of virus replication | nih.govresearchgate.net |

Research on Naphthyridines as Inhibitors of Specific Biological Targets (e.g., EGFR, PDE4, Protein Kinases)

The versatility of the naphthyridine scaffold allows it to be tailored to inhibit various specific biological targets, making it a valuable tool in drug discovery.

Protein Kinase Inhibition: Naphthyridine derivatives have been identified as potent inhibitors of several protein kinases. Novel 1,5- and 1,7-naphthyridine derivatives are effective inhibitors of the fibroblast growth factor receptor (FGFR) kinase family (FGFR1, 2, 3, and 4), which are implicated in many cancer types. aacrjournals.org Furthermore, 1,7-naphthyridine 1-oxides have been developed as highly potent and selective inhibitors of p38 mitogen-activated protein kinase (p38 MAP kinase), a key enzyme in inflammatory responses. nih.govdrugbank.com Naphthyridinone derivatives have also been discovered to be selective and potent inhibitors of PKMYT1, a crucial regulator of the cell cycle, showing potential as antitumor agents. nih.gov

Phosphodiesterase (PDE) Inhibition: Specific naphthyridine isomers have been successfully designed as inhibitors of phosphodiesterases. A series of 6,8-disubstituted 1,7-naphthyridines were characterized as potent and selective inhibitors of PDE4D. researchgate.net Optimization of this series, focusing on improving solubility and pharmacokinetic properties, led to the development of a clinical candidate for the treatment of Chronic Obstructive Pulmonary Disease (COPD). nih.govacs.org Additionally, novel 1,7- and 2,7-naphthyridine (B1199556) derivatives have been disclosed as a new structural class of potent and specific PDE5 inhibitors, with one compound showing more potent relaxant effects on isolated rabbit corpus cavernosum than sildenafil. nih.gov

| Naphthyridine Class | Target Inhibited | Therapeutic Area | Key Findings |

| 1,5- & 1,7-Naphthyridines | FGFR Kinase Family | Cancer | Nanomolar affinity for FGFR1, 2, 3, and 4. aacrjournals.org |

| 1,7-Naphthyridine 1-Oxides | p38 MAP Kinase | Inflammation | Potent and selective inhibition; in vivo efficacy in murine models. nih.govdrugbank.com |

| Naphthyridinones | PKMYT1 Kinase | Cancer | Favorable oral pharmacokinetics and in vivo antitumor efficacy. nih.gov |

| 1,7-Naphthyridines | PDE4D | COPD, Asthma | Potent and selective inhibitors with good in vivo efficacy. researchgate.netnih.govacs.org |

| 1,7- & 2,7-Naphthyridines | PDE5 | Erectile Dysfunction | Highly potent and specific inhibition; potent relaxant effects. nih.gov |

Studies on Naphthyridines in Neurological Disease Models (e.g., depression, Alzheimer's)

The biological activity of naphthyridine derivatives extends to the central nervous system, with studies indicating their potential in treating neurological disorders. researchgate.net Research has highlighted the promise of 1,8-naphthyridine derivatives in models of Alzheimer's disease and depression. researchgate.net The neuroprotective potential of these compounds is an active area of investigation, aiming to develop new therapeutic strategies for these complex conditions.

Anticancer/Antitumor Research on Naphthyridine Scaffolds (e.g., BCL6 inhibitors)

Naphthyridine compounds are extensively studied for their anticancer properties, demonstrating a range of mechanisms to combat tumor growth. nih.govnih.gov Some derivatives function as topoisomerase II inhibitors, while others exhibit antimitotic effects. nih.gov

A naturally derived 1,7-naphthyridine alkaloid, Bisleuconothine A, has shown significant antiproliferative activity against colon cancer cells by inhibiting the WNT signaling pathway and inducing cell cycle arrest. nih.gov Synthetic 1,8-naphthyridine derivatives have also displayed potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (SiHa) cancer. tandfonline.com Structure-activity relationship studies have revealed that the presence of electron-withdrawing groups on the naphthyridine scaffold can significantly enhance this cytotoxic activity. tandfonline.com

While not naphthyridine derivatives themselves, rationally designed small-molecule inhibitors targeting the B-cell lymphoma 6 (BCL6) protein have shown efficacy in suppressing the growth of Activated B Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL). researchgate.net Given the established role of BCL6 in conferring resistance to other cancer therapies, the development of novel inhibitors, potentially incorporating scaffolds like naphthyridine, remains a critical area of research. nih.gov

Applications in Material Science and Other Chemical Disciplines

Beyond their medicinal applications, naphthyridine derivatives have found utility in material science and coordination chemistry due to their unique electronic and structural properties.

Naphthyridine Derivatives as Corrosion Inhibitors

Naphthyridine derivatives have proven to be effective corrosion inhibitors, particularly for protecting steel in acidic environments. scilit.comresearchgate.netresearchgate.netacs.org These compounds function by adsorbing onto the metal surface, forming a protective film that prevents direct contact with the corrosive medium. acs.orgmobt3ath.com

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these inhibitors act as mixed-type inhibitors, retarding both anodic and cathodic reactions. researchgate.netacs.orgmobt3ath.com The adsorption process typically follows the Langmuir adsorption isotherm. acs.orgmobt3ath.com The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their structure, which facilitate strong adsorption to the metal surface. acs.org High inhibition efficiencies, some exceeding 98%, have been reported for various naphthyridine derivatives on mild steel and N80 steel in hydrochloric acid solutions. researchgate.netmobt3ath.com

| Naphthyridine Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |

| NTD-3 | Mild Steel | 1M HCl | 98.7 |

| N-3 | Mild Steel | 1M HCl | 98.09 |

| ANC-1 | N80 Steel | 15% HCl | >90 (at optimal conc.) |

| NP2 | 316L Stainless Steel | 20% HCl | 83.7 |

Ligand Design for Coordination Chemistry

The nitrogen atoms within the naphthyridine rings make them excellent ligands for coordinating with metal ions. researchgate.net Depending on the specific isomer and steric factors, naphthyridines can function as either monodentate, coordinating through a single nitrogen atom, or as bidentate ligands, where both nitrogen atoms bind to one or more metal centers. researchgate.netnih.gov This versatile coordination behavior allows for the construction of a wide array of metal complexes with diverse geometries and properties, which are valuable in areas such as catalysis and materials chemistry.

Polymerization Applications

Currently, there is a notable absence of published research specifically detailing the use of this compound in polymerization applications. A thorough review of scientific literature and patent databases did not yield any studies where this specific compound has been utilized as a monomer or precursor for polymer synthesis.

While the broader family of naphthyridines has been explored in materials science, particularly in the development of conjugated polymers for electronics, research has predominantly focused on other isomers such as 1,5-naphthyridine (B1222797), 1,6-naphthyridine, and 2,6-naphthyridine. These studies investigate how the electron-deficient nature of the naphthyridine core can be leveraged to create materials with desirable electronic and optical properties.

However, the specific substitution pattern of this compound, with a bromo and a hydroxyl group at positions 3 and 4 respectively on the 1,7-naphthyridine scaffold, does not appear to have been investigated for the creation of polymeric materials. The bromine atom could potentially serve as a reactive site for cross-coupling reactions, a common method for synthesizing conjugated polymers. Similarly, the hydroxyl group could be functionalized to introduce polymerizable moieties. Despite these theoretical possibilities, no concrete research findings on the polymerization of this compound have been reported.

Future research could potentially explore the utility of this compound in polymer chemistry. Investigations could focus on its incorporation into novel polymer backbones to study the resulting materials' thermal, electronic, and photophysical properties. Until such studies are conducted and published, the role of this compound in polymerization remains an unexplored area of chemical science.

Future Research Perspectives and Emerging Trends

Advanced Synthetic Methodologies for Complex Naphthyridine Architectures

The synthesis of functionalized naphthyridines, including the 1,7-isomer, is an area of continuous development. researchgate.net Traditional methods are often being supplanted by more efficient and versatile techniques. For complex architectures derived from 3-Bromo-1,7-naphthyridin-4-ol, future research is likely to focus on several key areas:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the 3-position is a prime handle for various palladium-catalyzed cross-coupling reactions. nih.govnih.gov This allows for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, to build molecular complexity. The development of novel ligands and catalytic systems will be crucial for achieving high yields and regioselectivity in these transformations. libretexts.org

C-H Activation/Functionalization: Direct C-H activation is an increasingly important strategy in organic synthesis for its atom economy. Future methodologies may focus on the direct functionalization of the 1,7-naphthyridine (B1217170) core, potentially bypassing the need for pre-functionalized precursors like this compound, or complementing its reactivity.

Photoredox Catalysis: Light-mediated reactions offer mild and often unique reaction pathways. The application of photoredox catalysis to the functionalization of the 1,7-naphthyridine skeleton could provide access to novel derivatives that are difficult to obtain through traditional thermal methods.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based procedures for the synthesis and subsequent modification of this compound could streamline the production of its derivatives for various applications.

| Synthetic Methodology | Potential Application to this compound | Key Advantages |

| Palladium-Catalyzed Cross-Coupling | Functionalization at the 3-position (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | High versatility, broad substrate scope |

| C-H Activation | Direct functionalization of the naphthyridine core | Atom economy, step efficiency |

| Photoredox Catalysis | Novel transformations under mild conditions | Access to unique reactivity |

| Flow Chemistry | Scalable and controlled synthesis and derivatization | Improved safety, efficiency, and scalability |

Integration of Artificial Intelligence and Machine Learning in Naphthyridine Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, from synthesis planning to property prediction. synthiaonline.comengineering.org.cn For this compound and its derivatives, these computational tools can be applied in several ways:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its more complex derivatives, potentially uncovering pathways that a human chemist might overlook. engineering.org.cn

Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for the functionalization of the this compound scaffold, thereby accelerating the discovery of new derivatives.

Prediction of Physicochemical and Biological Properties: AI models can be developed to predict the properties of virtual libraries of compounds derived from this compound. This allows for the in silico screening of large numbers of molecules to identify candidates with desirable characteristics for specific applications, such as drug discovery.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 1,7-naphthyridine scaffold with optimized properties for a particular biological target.

Novel Applications of this compound as a Versatile Synthetic Intermediate

The dual functionality of this compound (a reactive bromo group and a nucleophilic/modifiable hydroxyl group) makes it a valuable building block for the synthesis of a wide range of more complex molecules.

Medicinal Chemistry: The 1,7-naphthyridine core is present in a number of biologically active compounds. nih.gov this compound can serve as a key intermediate for the synthesis of new therapeutic agents. The bromo group can be displaced or used in cross-coupling reactions to introduce pharmacophoric groups, while the hydroxyl group can be derivatized to modulate solubility and other pharmacokinetic properties.

Materials Science: Naphthyridine derivatives have been explored for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs). The ability to systematically modify the structure of this compound through its reactive handles could lead to the development of new materials with tailored electronic and photophysical properties.

Catalysis: Naphthyridine-based ligands have been used in coordination chemistry and catalysis. The functional groups of this compound could be elaborated to create novel ligands with unique steric and electronic properties for a variety of catalytic transformations.

Interdisciplinary Research Integrating Naphthyridine Chemistry with Other Scientific Fields

The unique properties of the 1,7-naphthyridine scaffold lend themselves to exploration in a variety of interdisciplinary fields.

Chemical Biology: Naphthyridine derivatives can be designed as chemical probes to study biological processes. For example, fluorescently labeled derivatives of this compound could be synthesized to visualize specific cellular components or to monitor enzyme activity.

Supramolecular Chemistry: The nitrogen atoms in the naphthyridine core can participate in hydrogen bonding and metal coordination, making them attractive building blocks for the construction of complex supramolecular assemblies. The functional groups of this compound provide points for covalent attachment to other molecular components in the design of such systems.

Nanotechnology: The incorporation of functionalized naphthyridines into nanomaterials could lead to new hybrid materials with interesting properties. For instance, attaching derivatives of this compound to nanoparticles could create new sensors or drug delivery systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-1,7-naphthyridin-4-ol, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example, bromination of 1,7-naphthyridin-4-ol derivatives using reagents like POBr₃ or HBr under controlled conditions is a common step . Intermediates such as 4-bromo-1,7-naphthyridine-3-carbonitrile are pivotal, as they enable further functionalization via Suzuki-Miyaura couplings with aryl boronic acids . Key steps include palladium-catalyzed reactions (e.g., Pd₂(dba)₃ with ligands like tri-tert-butylphosphonium tetrafluoroborate) and workup protocols for isolating the brominated product .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR (e.g., δ = 8.58 ppm for pyridine protons in DMSO-d₆) and mass spectrometry (e.g., m/z = 342.0 [M+H]⁺) to confirm molecular weight and substitution patterns . High-resolution mass spectrometry (HRMS) and HPLC are used for purity assessment (>95% by HLC/GC) .

Advanced Research Questions

Q. What strategies optimize low-yielding steps in the functionalization of this compound?

- Methodological Answer : Contradictions in yield (e.g., 19% in step 2 vs. 88% in step 4 of ) highlight the need for:

- Catalyst tuning : Adjusting Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or ligands (e.g., XPhos vs. SPhos) to improve cross-coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while toluene/ethanol mixtures improve Suzuki couplings .

- Temperature control : Stepwise heating (e.g., 0°C → 100°C for nitration in ) minimizes side reactions.

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

- Methodological Answer :

- Docking studies : Use tools like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or proteases).

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate bromine’s electron-withdrawing effects with bioactivity .

- SAR analysis : Compare with analogs (e.g., 5-Bromo-8-chloro-1,7-naphthyridine in ) to identify critical substituents for potency .

Q. What analytical techniques resolve contradictions in reaction mechanisms for brominated naphthyridines?

- Methodological Answer :

- Isotopic labeling : Use ⁸¹Br NMR to track bromine migration during nitration or hydrolysis .

- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-determining steps .

- X-ray crystallography : Resolve ambiguous substitution patterns (e.g., bromine at C3 vs. C4) .

Experimental Design & Data Analysis

Q. How are bioactivity assays structured to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets) with IC₅₀ calculations .

- Cellular uptake : Radiolabel the compound (³H/¹⁴C) to quantify permeability in Caco-2 monolayers .

- Toxicity screening : Employ MTT assays on HEK293 cells to assess cytotoxicity before in vivo studies .

Q. What protocols mitigate decomposition risks during storage of this compound?

- Methodological Answer :

- Storage conditions : Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation .

- Stabilizers : Add radical scavengers (e.g., BHT) to ethanolic solutions .

- Periodic QC : Re-analyze purity via HPLC every 6 months .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.